Cyclohexylmethanesulfonyl Chloride

Lipophilicity LogP Drug-like properties

Cyclohexylmethanesulfonyl chloride (CAS 4352-30-1, molecular formula C₇H₁₃ClO₂S) is an organosulfur compound belonging to the alkanesulfonyl chloride class, characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a cyclohexylmethyl moiety. Its key physicochemical identifiers include a molecular weight of 196.69 g/mol, a melting point of 114–115 °C, a boiling point of 280 °C, a density of 1.229 g/cm³, and a calculated LogP of 3.2161.

Molecular Formula C7H13ClO2S
Molecular Weight 196.7 g/mol
CAS No. 4352-30-1
Cat. No. B1350910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethanesulfonyl Chloride
CAS4352-30-1
Molecular FormulaC7H13ClO2S
Molecular Weight196.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CS(=O)(=O)Cl
InChIInChI=1S/C7H13ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyBNZZPMGQCWZOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylmethanesulfonyl Chloride (4352-30-1): Identity, Class, and Key Physicochemical Profile for Procurement Decisions


Cyclohexylmethanesulfonyl chloride (CAS 4352-30-1, molecular formula C₇H₁₃ClO₂S) is an organosulfur compound belonging to the alkanesulfonyl chloride class, characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a cyclohexylmethyl moiety [1]. Its key physicochemical identifiers include a molecular weight of 196.69 g/mol, a melting point of 114–115 °C, a boiling point of 280 °C, a density of 1.229 g/cm³, and a calculated LogP of 3.2161 [2]. The cyclohexylmethyl substituent imparts greater steric bulk and enhanced lipophilicity relative to simpler alkyl sulfonyl chlorides such as methanesulfonyl chloride or ethanesulfonyl chloride, while conferring saturated aliphatic character distinct from aromatic sulfonyl chlorides like p-toluenesulfonyl chloride .

Why Generic Sulfonyl Chloride Substitution Fails for Cyclohexylmethanesulfonyl Chloride-Dependent Syntheses


Sulfonyl chlorides are not interchangeable reagents despite sharing the -SO₂Cl functional group; the alkyl or aryl substituent dictates reaction kinetics, product solubility, and downstream biological activity of the resulting sulfonamide or sulfonate ester [1]. Cyclohexylmethanesulfonyl chloride bears a bulky, lipophilic cyclohexylmethyl group (LogP 3.2161) that sharply distinguishes it from methanesulfonyl chloride (LogP -0.58) and p-toluenesulfonyl chloride (LogP 2.26) [2][3]. Substituting a simpler sulfonyl chloride alters both the steric environment at the reaction center—affecting nucleophilic attack rates and yields—and the physicochemical properties of the final conjugate, including partition coefficient, crystallinity, and membrane permeability, which are critical determinants in medicinal chemistry and materials applications .

Cyclohexylmethanesulfonyl Chloride: Comparative Quantitative Evidence for Procurement-Relevant Differentiation


Lipophilicity Differentiation: Cyclohexylmethanesulfonyl Chloride Exhibits Substantially Higher LogP than Methanesulfonyl and p-Toluenesulfonyl Chlorides

Cyclohexylmethanesulfonyl chloride has a calculated LogP of 3.2161, which is approximately 3.8 log units higher than methanesulfonyl chloride (LogP -0.58) and approximately 1 log unit higher than the widely used aromatic comparator p-toluenesulfonyl chloride (LogP 2.26) [1][2]. This quantitative lipophilicity advantage translates into enhanced organic-phase partitioning and altered chromatographic retention behavior for derivatives prepared from this reagent.

Lipophilicity LogP Drug-like properties Partition coefficient

Derivative Bioactivity: Cyclohexylmethanesulfonyl-Containing Compound Demonstrates Low Nanomolar 5-HT₁A Receptor Affinity

A derivative incorporating the cyclohexylmethanesulfonyl moiety—N-(3-{4-[4-(cyclohexylmethanesulfonyl-methyl-amino)-butyl]-piperazin-1-yl}-phenyl)-acetamide (CHEMBL207220)—exhibits a binding affinity Ki of 1.30 nM at the human 5-HT₁A receptor expressed in HEK293 cells, with a functional EC₅₀ of 3.60 nM in a Gi-[³⁵S]GTP-γ-S binding assay [1]. While no direct head-to-head comparator is available in this dataset, this low nanomolar potency validates that the cyclohexylmethanesulfonyl group does not preclude—and may actively contribute to—high-affinity target engagement.

Medicinal chemistry 5-HT1A receptor Binding affinity CNS drug discovery

Purity and Batch Characterization: Commercial Supply with 98% Purity and Multi-Method Analytical Verification

Cyclohexylmethanesulfonyl chloride is commercially available at 95% purity as a standard catalog specification from multiple vendors, and at 98% purity from suppliers offering batch-specific analytical documentation including NMR, HPLC, and GC verification [1]. In contrast, methanesulfonyl chloride and p-toluenesulfonyl chloride are often supplied at ≥99% purity due to their larger production scale and more established quality control infrastructure [2].

Quality control Analytical chemistry Procurement specification Batch consistency

Synthetic Route Differentiation: Direct Cyclohexylmethanol-Derived Route versus Multi-Step Alternative Precursors

Cyclohexylmethanesulfonyl chloride is synthesized via the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine, typically at room temperature under inert atmosphere . This straightforward one-step route contrasts with more complex aryl sulfonyl chlorides that require chlorosulfonation of aromatic rings under harsh conditions (e.g., p-toluenesulfonyl chloride via toluene + chlorosulfonic acid at elevated temperatures) [1].

Organic synthesis Sulfonylation Reaction conditions Process chemistry

Continuous-Flow Sulfonamide Synthesis: N-Cyclohexylmethanesulfonamide Prepared with 75% Yield in 5 Minutes at 3 V

N-Cyclohexylmethanesulfonamide, the direct sulfonamide derivative of cyclohexylmethanesulfonyl chloride, was synthesized via a continuous-flow electrochemical procedure in 75% isolated yield (266 mg) with a residence time of 5 minutes at 3 V [1]. Under the same continuous-flow conditions, the ethane analog N-cyclohexylethanesulfonamide was obtained in 61% yield (221 mg) [2]. The 14% absolute yield advantage for the methanesulfonamide derivative demonstrates that the cyclohexylmethanesulfonyl scaffold is compatible with and performs favorably in intensified electrochemical flow protocols.

Flow chemistry Electrochemical synthesis Sulfonamide Process intensification

Cyclohexylmethanesulfonyl Chloride: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


CNS Drug Discovery Programs Requiring Lipophilic Sulfonamide Warheads

For medicinal chemistry programs targeting CNS receptors such as 5-HT₁A, the cyclohexylmethanesulfonyl group offers a LogP of 3.2161, which is 3.8 log units higher than methanesulfonyl chloride and 1.0 log unit higher than p-toluenesulfonyl chloride [1]. This elevated lipophilicity, combined with demonstrated low nanomolar potency (Ki = 1.30 nM) in a cyclohexylmethanesulfonyl-containing derivative [2], supports procurement of this reagent for generating sulfonamide analogs with enhanced blood-brain barrier permeability and target engagement profiles.

Continuous-Flow and Electrochemical Process Development for Sulfonamide Libraries

Cyclohexylmethanesulfonyl chloride-derived sulfonamides have been demonstrated to form with 75% isolated yield in a 5-minute continuous-flow electrochemical protocol at 3 V, outperforming the ethane analog by 14% absolute yield under comparable conditions [3]. This proven compatibility with intensified flow chemistry makes the reagent an attractive procurement choice for laboratories developing automated or high-throughput sulfonamide synthesis platforms.

Synthesis of Building Blocks Requiring Batch-Traceable Purity for Regulatory Compliance

Procurement of cyclohexylmethanesulfonyl chloride at 98% purity with batch-specific NMR, HPLC, and GC verification is indicated when the resulting sulfonamide or sulfonate ester is intended for use as an intermediate in regulatory-facing development programs (e.g., GLP toxicology studies or IND-enabling synthesis). The analytical documentation mitigates the risk of unidentified impurities affecting downstream biological or toxicological interpretation.

Synthetic Route Diversification via Orthogonal Sulfonyl Chloride Electrophilicity

For laboratories seeking to introduce a sulfonyl group with steric bulk and saturated aliphatic character distinct from both small alkyl (methanesulfonyl) and aromatic (tosyl) options, cyclohexylmethanesulfonyl chloride provides a structurally orthogonal electrophile . Its synthesis from cyclohexylmethanol via a mild base-mediated route offers an alternative to harsh chlorosulfonation conditions required for aryl sulfonyl chlorides, supporting procurement when mild reaction conditions and unique steric profiles are design priorities.

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